molecular formula C9H7F3O2 B156869 3-Methylphenyl trifluoroacetate CAS No. 1736-09-0

3-Methylphenyl trifluoroacetate

Cat. No. B156869
CAS RN: 1736-09-0
M. Wt: 204.15 g/mol
InChI Key: FXNFSBCSHQEHSB-UHFFFAOYSA-N
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Description

3-Methylphenyl trifluoroacetate, also known as Acetic acid, trifluoro-, 3-methylphenyl ester, is a chemical compound with the formula C9H7F3O2 . It has a molecular weight of 204.1459 .


Molecular Structure Analysis

The molecular structure of 3-Methylphenyl trifluoroacetate consists of a 3-methylphenyl group attached to a trifluoroacetate group . The 3D structure of this compound can be viewed using specific software .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Methylphenyl trifluoroacetate are not available, trifluoroacetates are known to participate in various chemical reactions . They can act as sources of trifluoromethyl groups, which are key components in pharmaceuticals and agrochemicals .


Physical And Chemical Properties Analysis

3-Methylphenyl trifluoroacetate has a molecular weight of 204.1459 . More detailed physical and chemical properties such as boiling point, density, etc., were not found in the available resources.

Scientific Research Applications

Dual Sensor for Aromatic Amine and Acid Vapor

Compounds with similar structural attributes to 3-Methylphenyl trifluoroacetate, such as certain cyano-substituted vinylacridine derivatives, have been developed for their aggregation-induced emission properties. These compounds can form gels in specific solvents at low concentrations, enhancing their fluorescence during gelation. Such materials can be employed as effective dual sensors for detecting aromatic amine and volatile acid vapors, highlighting their potential in environmental monitoring and safety applications (Xue et al., 2017).

Fluorinated Monomer for Polyimides

Fluorinated compounds, including those derived from trifluoroacetophenone (a compound related to 3-Methylphenyl trifluoroacetate), have been utilized to synthesize novel '3F' fluorinated diamine monomers. These monomers are instrumental in creating amorphous and semicrystalline polyimides characterized by high thermal stability and excellent solvent resistance, making them suitable for advanced material applications (Brink et al., 1994).

Organic Solar Cells

The structural and optical properties of composite polymer/fullerene films, which are crucial components of plastic solar cells, have been extensively studied. The incorporation of fluorinated compounds can significantly influence the crystallinity and efficiency of these solar cells, suggesting that derivatives like 3-Methylphenyl trifluoroacetate could play a role in optimizing the performance of organic photovoltaic devices (Erb et al., 2005).

LC-MS Characterization of Proteins

In the field of proteomics, the characterization of therapeutic proteins via reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS) is essential. Trifluoroacetic acid (TFA), a compound related to 3-Methylphenyl trifluoroacetate, is commonly used as a mobile phase additive to achieve symmetrical and narrow peak shapes for proteins, albeit at the expense of mass spectrometric sensitivity. This highlights the importance of such compounds in analytical chemistry and bioanalysis (Bobály et al., 2015).

Organic Synthesis and Catalysis

3-Methylphenyl trifluoroacetate and similar fluorinated compounds have found applications in various organic synthesis and catalysis processes. For example, organocatalytic conjugate additions and radical trifluoromethylation reactions have been developed, leveraging the unique properties of fluorinated groups to achieve high yield, regio-, and enantioselectivity in synthesizing complex organic molecules. These methodologies are valuable in medicinal chemistry, agrochemical development, and the synthesis of organic materials (Chowdhury & Ghosh, 2009; Beatty et al., 2015).

Safety And Hazards

Trifluoroacetates, in general, are considered hazardous. They are highly flammable and can cause severe skin burns and eye damage . It’s recommended to handle them with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

(3-methylphenyl) 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-6-3-2-4-7(5-6)14-8(13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNFSBCSHQEHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylphenyl trifluoroacetate

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